molecular formula C10H12O3S B8135155 tert-Butyl 2-formylthiophene-3-carboxylate

tert-Butyl 2-formylthiophene-3-carboxylate

Cat. No.: B8135155
M. Wt: 212.27 g/mol
InChI Key: GMFMCZJZPZPTAK-UHFFFAOYSA-N
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Description

tert-Butyl 2-formylthiophene-3-carboxylate: is an organic compound with the molecular formula C10H12O3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 2-formylthiophene-3-carboxylate can be synthesized through various synthetic routes. One common method involves the formylation of thiophene derivatives followed by esterification. The reaction typically requires a formylating agent such as formic acid or its derivatives, and the esterification is achieved using tert-butyl alcohol in the presence of an acid catalyst .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general principles of organic synthesis, including batch and continuous flow processes, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-formylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products:

    Oxidation: 2-carboxythiophene-3-carboxylate.

    Reduction: 2-hydroxymethylthiophene-3-carboxylate.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

tert-Butyl 2-formylthiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-formylthiophene-3-carboxylate depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, the formyl group can participate in nucleophilic addition reactions, while the thiophene ring can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various biological effects .

Comparison with Similar Compounds

    tert-Butyl 2-formylthiophene-3-carboxylate: is similar to other thiophene derivatives such as 2-formylthiophene and 3-formylthiophene.

    This compound: is also related to other formyl-substituted heterocycles like 2-formylfuran and 2-formylpyrrole.

Uniqueness:

Properties

IUPAC Name

tert-butyl 2-formylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-10(2,3)13-9(12)7-4-5-14-8(7)6-11/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFMCZJZPZPTAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(SC=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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